(2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal
Description
(2Z)-2-(1H-Benzimidazol-2-yl)-3-hydroxyprop-2-enal is a benzimidazole-derived α,β-unsaturated aldehyde. While direct structural or synthetic data for this compound are absent in the provided evidence, benzimidazole derivatives are widely studied for their biological activity (e.g., antimicrobial, anticancer) and coordination chemistry due to their nitrogen-rich heterocyclic framework. The Z-configuration of the propenal group likely influences its reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in crystallization and ligand design.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-5-7(6-14)10-11-8-3-1-2-4-9(8)12-10/h1-6,13H,(H,11,12)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDPXFHGAQCSGF-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CO)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/O)/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
(2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function.
Comparison with Similar Compounds
Key Compounds:
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (): Substituents: Butanoic acid chain, benzyl-hydroxyethylamino group. Synthesis: Hydrolysis under basic conditions (NaOH) followed by pH adjustment with acetic acid. Applications: Potential use in drug design due to hydrophilic (carboxylic acid) and lipophilic (benzyl) groups.
Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate ():
- Substituents: Ethyl acetate ester, 4-nitrophenylhydrazone.
- Crystallography: Dihedral angles of 7.35° (acetate-benzimidazole) and 18.23° (nitrophenylhydrazone-benzimidazole), indicating near-planar alignment.
- Intermolecular Interactions: C–H···O and N–H···O hydrogen bonds form chains along the b-axis.
This compound :
- Substituents: Hydroxypropenal group (Z-configuration).
- Hypothetical Properties: Enhanced hydrogen-bonding capacity (hydroxyl and aldehyde groups) compared to esters or carboxylic acids. The α,β-unsaturated aldehyde may participate in Michael addition reactions.
Table 1: Comparative Structural Data
Crystallographic and Computational Insights
- Software Tools : SHELXL () and WinGX/ORTEP () are critical for refining and visualizing crystal structures. For example, SHELXL’s robust refinement algorithms enable precise determination of dihedral angles and hydrogen-bonding networks.
Biological Activity
(2Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
Benzimidazole derivatives, including this compound, exhibit their biological activity through several mechanisms:
- Eukaryotic Topoisomerase Inhibition : These compounds can inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription.
- Antioxidant Activity : They may scavenge free radicals, thereby reducing oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
The biological activities of this compound include:
-
Anticancer Activity : Research indicates that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : In vitro studies show that at a concentration of 5 µM, the compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing G0/G1 phase arrest.
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Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains.
- Research Findings : A study reported that this compound exhibited an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.
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Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Mechanism : The compound appears to downregulate TNF-alpha and IL-6 production in activated macrophages.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Moderate solubility in aqueous solutions enhances bioavailability.
- Distribution : The lipophilic nature allows for effective tissue penetration.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route, with metabolites detected in urine.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
